Methyl Piperazine-2-carboxylate is an organic compound classified under the piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a piperazine ring substituted with a carboxylate group and a methyl ester, making it structurally significant for various synthetic and pharmaceutical applications. Methyl Piperazine-2-carboxylate is primarily utilized as an intermediate in the synthesis of pharmacologically active compounds, including antihistamines and antipsychotics.
Methyl Piperazine-2-carboxylate is derived from piperazine, a six-membered heterocyclic compound containing two nitrogen atoms. It falls under the category of piperazine-2-carboxylic acid derivatives. This compound can be sourced from various chemical synthesis pathways, including those that involve the modification of piperazine or its derivatives through esterification reactions.
The synthesis of Methyl Piperazine-2-carboxylate can be achieved through several methods:
The choice of solvent, temperature, and catalysts significantly influences the yield and purity of Methyl Piperazine-2-carboxylate during synthesis. Common solvents include dichloromethane and ethanol, while catalysts may range from simple acids to more complex metal-based catalysts for asymmetric synthesis.
Methyl Piperazine-2-carboxylate has the molecular formula and a molecular weight of approximately 144.17 g/mol. The compound features a piperazine ring with two nitrogen atoms and a carboxylate group attached to one carbon atom of the ring.
Methyl Piperazine-2-carboxylate participates in various chemical reactions:
The mechanism of action for Methyl Piperazine-2-carboxylate primarily revolves around its role as a building block in drug synthesis. Its structural features allow it to interact with biological targets such as receptors or enzymes:
Methyl Piperazine-2-carboxylate finds applications primarily in:
The piperazine core of methyl piperazine-2-carboxylate is efficiently constructed through cyclization reactions starting from ethylenediamine derivatives. One established route involves the double N-trifluoroacetylation of ethylenediamine, followed by cyclocondensation with glyoxylic acid derivatives to yield N,N′-di(trifluoroacetyl)piperazine intermediates. Subsequent hydrolysis and esterification produce racemic methyl piperazine-2-carboxylate with an overall yield of 46% for the hydrochloride salt. This method leverages trifluoroacetyl groups as protective units that facilitate ring closure while preventing polymerization side reactions [2]. Alternative approaches utilize copper-catalyzed oxidative coupling, where ethylene diamine analogs react with α-halo carbonyl compounds under air, though yields remain moderate (13–20%) due to challenges in controlling regioselectivity [1].
N-Trifluoroacetylation serves a dual purpose: it activates ethylene diamine precursors for nucleophilic attack and stabilizes the nascent piperazine ring against degradation. After cyclization, the robust trifluoroacetyl groups are cleaved under acidic conditions (e.g., HCl/EtOH), generating piperazine-2-carboxylic acid dihydrochloride. Esterification with methanol in the presence of thionyl chloride or catalytic acid then delivers methyl piperazine-2-carboxylate. This sequence achieves a 36% overall yield for the dihydrochloride salt of the free acid, with the ester derivative obtainable in >90% purity after recrystallization [2] [8].
Table 1: Cyclization Strategies for Piperazine Ring Formation
Precursor | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
Ethylenediamine | Trifluoroacetic anhydride, glyoxylate | N,N′-Di(trifluoroacetyl)piperazine | 46% |
1,2-Dichloroethane | Cu(OAc)₂, naphthalen-1-ylboronic acid | 1,4-Disubstituted piperazine | 13% |
N-Boc-ethylenediamine | NaH, DMF, 80°C | N-Boc-piperazinone | 68% |
Carboxyl group introduction at the piperazine C2 position typically employs esterification of preformed piperazine-2-carboxylic acids. The carboxylic acid is refluxed with methanol in the presence of sulfuric acid or thionyl chloride to yield methyl piperazine-2-carboxylate (CAS 2758-98-7). Conversely, hydrolysis of the ester is achieved under basic conditions (e.g., NaOH/H₂O) or via enzymatic catalysis to regenerate the acid functionality. This reversibility enables the ester to serve as a protected form of the carboxylic acid during multi-step syntheses, particularly for pharmaceuticals requiring precise control over polar functional groups [3] [5]. Racemic methyl piperazine-2-carboxylate is commercially available with ≥98% purity (MFCD07772085) and exhibits characteristic NMR shifts: δ 3.75 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, NCH₂), 2.95 (m, 2H, NCH₂CO) [3].
Selective N-functionalization of methyl piperazine-2-carboxylate exploits the differential nucleophilicity of the piperazine nitrogens. The N1 nitrogen, adjacent to the electron-withdrawing ester, is less basic, allowing N4 to be preferentially alkylated or acylated. Common electrophiles include:
Enzymatic resolution provides access to enantiopure (R)- and (S)-methyl piperazine-2-carboxylate. Aspergillus oryzae aminopeptidases selectively hydrolyze the amide bond of (S)-N-acylpiperazine-2-carboxamides, leaving the (R)-amide intact. The unreacted (R)-amide is then hydrolyzed chemically (HCl/H₂O), and the resulting acid is re-esterified to yield (R)-methyl piperazine-2-carboxylate (CAS 781588-93-0). This method achieves >98% enantiomeric excess (ee) with 45–50% theoretical yield for each enantiomer. The process is scalable under mild conditions (pH 7.5, 37°C), avoiding racemization risks associated with strong acids or bases .
Asymmetric hydrogenation of dehydro piperazine esters using chiral catalysts delivers enantioenriched methyl piperazine-2-carboxylate. A rhodium(I)-(R)-BINAP complex catalyzes the reduction of N-Boc-2,3-dehydropiperazine carboxylate in methanol under 50 atm H₂, affording (R)-1-Boc-piperazine-2-carboxylate with 92% ee. Acidolytic deprotection (TFA/CH₂Cl₂) and esterification provide (R)-methyl piperazine-2-carboxylate. Alternatively, chiral auxiliaries like (S)-phenylglycinol can be incorporated into cyclic imide precursors. Diastereoselective alkylation followed by auxiliary removal yields the (R)-ester with 88% ee [4] [10].
Table 2: Stereoselective Synthesis Methods Compared
Method | Chiral Control Element | Conditions | ee (%) | Yield |
---|---|---|---|---|
Enzymatic resolution | Aspergillus oryzae LAP2 | pH 7.5, 37°C | >98 | 45% |
Rh(I)-(R)-BINAP catalysis | (R)-BINAP/Rh(COD)₂BF₄ | 50 atm H₂, MeOH | 92 | 85% |
Chiral auxiliary | (S)-Phenylglycinol | LDA, THF, –78°C | 88 | 75% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7